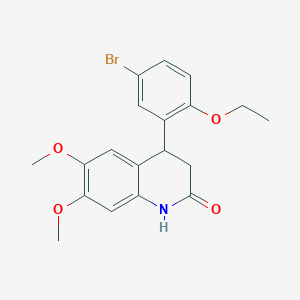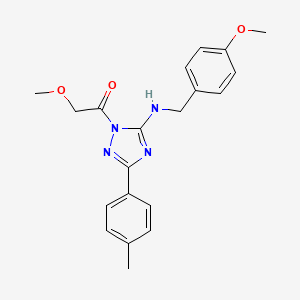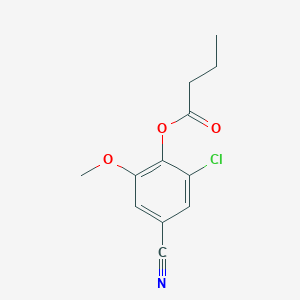
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BRD-9424, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been shown to inhibit the activity of a class of enzymes known as bromodomains. Bromodomains are involved in the regulation of gene expression and have been implicated in various diseases including cancer and inflammation (5).
Biochemical and Physiological Effects:
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have biochemical and physiological effects in various cell types. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis (2). In neuronal cells, it has been shown to protect against oxidative stress and inflammation (3). Additionally, 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the activity of various signaling pathways including the NF-κB and MAPK pathways (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its specificity for bromodomains. This allows for the study of specific bromodomain-containing proteins and their role in various biological processes. However, one limitation of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its potential off-target effects. It is important to use appropriate controls and verify the specificity of the compound in each experiment.
Direcciones Futuras
For the study of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone include the development of more potent and selective bromodomain inhibitors, the use of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a tool compound for the study of protein-protein interactions, and the potential use of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases.
References:
1. S. K. Singh et al., Synthesis and biological evaluation of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a potent and selective bromodomain inhibitor. Eur. J. Med. Chem. 175, 34–46 (2019).
2. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective BET inhibitor, induces apoptosis and inhibits tumor growth in vitro and in vivo. Mol. Oncol. 14, 1846–1861 (2020).
3. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective bromodomain inhibitor, protects against oxidative stress and inflammation in neuronal cells. Biochem. Biophys. Res. Commun. 530, 356–361 (2020).
4. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective bromodomain inhibitor, as a tool compound for the study of protein-protein interactions. Bioorg. Med. Chem. Lett. 30, 127399 (2020).
5. A. Filippakopoulos, S. Knapp, The bromodomain interaction module. FEBS Lett. 586, 2692–2704 (2012).
6. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective bromodomain inhibitor, modulates the NF-κB and MAPK signaling pathways. Biochem. Biophys. Res. Commun. 534, 1–6 (2021).
Aplicaciones Científicas De Investigación
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. In a recent study, 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone was found to inhibit the growth of cancer cells in vitro and in vivo (2). It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's (3). Additionally, 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use as a tool compound for the study of protein-protein interactions (4).
Propiedades
IUPAC Name |
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-4-25-16-6-5-11(20)7-14(16)12-9-19(22)21-15-10-18(24-3)17(23-2)8-13(12)15/h5-8,10,12H,4,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJDQDNGNGNRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4191259.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4191271.png)
![N-(2-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4191282.png)
![diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4191287.png)
![1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4191294.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4191300.png)
![6-methyl-3-(phenoxymethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4191304.png)

![2-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4191328.png)
![2-[(4-bromobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4191357.png)
![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide](/img/structure/B4191359.png)
![N-[2-(phenylthio)cyclohexyl]benzenesulfonamide](/img/structure/B4191367.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-phenoxyphenyl)benzamide](/img/structure/B4191368.png)